1-(4-Ethylphenyl)hexan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
1-(4-ethylphenyl)hexan-1-amine |
InChI |
InChI=1S/C14H23N/c1-3-5-6-7-14(15)13-10-8-12(4-2)9-11-13/h8-11,14H,3-7,15H2,1-2H3 |
InChI Key |
YWOUMZBJHPLNAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)CC)N |
Origin of Product |
United States |
Chemical Transformations and Reaction Mechanisms of 1 4 Ethylphenyl Hexan 1 Amine
Oxidative Processes of the Amine Functionality
The amine group of 1-(4-Ethylphenyl)hexan-1-amine can undergo oxidation through various methods, a process generally referred to as oxidative deamination. This transformation is a key pathway for converting amines into carbonyl compounds. wikipedia.org
The oxidation of the primary amine in this compound leads to the formation of its corresponding ketone, 1-(4-ethylphenyl)hexan-1-one. This conversion involves the replacement of the C-N bond with a C=O bond. A variety of oxidizing agents have been developed for the selective conversion of primary amines to ketones. researchgate.net While direct oxidation can be achieved, some methods proceed via an intermediate Schiff base, which then hydrolyzes to the ketone. researchgate.net
The general transformation is as follows: this compound → 1-(4-ethylphenyl)hexan-1-one
Below is a table of reagents commonly used for the oxidation of primary amines to their corresponding carbonyl derivatives.
| Oxidizing Agent/System | Description |
| Permanganate (B83412) | Buffered potassium permanganate can oxidatively hydrolyze primary amines to ketones efficiently. acs.org |
| Benzoyl Peroxide | Treatment of a primary amine with benzoyl peroxide in the presence of a base like caesium carbonate can lead to the corresponding ketone. researchgate.net |
| Iodosobenzene (B1197198) | For primary cycloalkylamines, iodosobenzene has been shown to yield the corresponding cyclic ketones. researchgate.net |
| Specialized Reagents | Reagents like 3,5-Di-t-butyl-1,2-benzoquinone can react with primary amines to form an intermediate that hydrolyzes to the ketone. researchgate.net |
The selectivity and efficiency of the oxidation of this compound are highly dependent on the reaction conditions, including the choice of oxidant, catalyst, pH, and solvent. Hydrogen peroxide (H₂O₂) is a notable "green" oxidant for this purpose, often used in conjunction with a metal catalyst.
Research on similar amines has shown that a H₂O₂/Cu²⁺ system can effectively catalyze oxidative deamination at physiological pH and temperature. nih.gov The mechanism is believed to be mediated by hydroxyl radicals. The reaction rate is significantly influenced by pH, accelerating as the pH value increases. The process is inhibited by radical scavengers and chelating agents like EDTA, which sequester the metal catalyst. nih.gov While oxygen is not required for the oxidation, certain flavin-containing monooxygenases can catalyze the reaction between primary alkylamines and NADPH, resulting in the formation of both hydrogen peroxide and N-hydroxylated amines. nih.gov Theoretical studies suggest that in the absence of a catalyst, the energy barrier for oxidation by hydrogen peroxide is very high, but the presence of protic solvents or catalysts can significantly lower this barrier, making the reaction feasible. wayne.edu
Reductive Pathways of Functionalized this compound Derivatives
While the amine itself is in a reduced state, its functionalized derivatives can undergo reduction. A primary example is the reduction of imines (or Schiff bases) formed from this compound. When the parent amine reacts with an aldehyde or ketone, it forms an imine derivative containing a carbon-nitrogen double bond (C=N). This imine can then be reduced to a secondary amine. This two-step sequence is a cornerstone of synthetic chemistry known as reductive amination. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com
Imine Formation: this compound + Aldehyde/Ketone → Imine Derivative
Reduction: Imine Derivative + Reducing Agent → Secondary Amine
A variety of reducing agents can be employed for the second step, each with different levels of reactivity and selectivity. masterorganicchemistry.comorganic-chemistry.org
| Reducing Agent | Characteristics |
| Sodium Borohydride (NaBH₄) | A common and mild reducing agent capable of reducing imines to amines. It can also reduce the starting aldehydes and ketones, requiring careful control of reaction conditions. wikipedia.org |
| Sodium Cyanoborohydride (NaBH₃CN) | A more selective reducing agent than NaBH₄. It is particularly effective at reducing protonated imines (iminium ions) under mildly acidic conditions (pH ~6) while being slow to react with aldehydes and ketones, making it ideal for one-pot reductive aminations. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org |
| Sodium Triacetoxyborohydride [NaBH(OAc)₃] | A mild and selective reagent that has become a preferred choice for reductive amination, avoiding the toxicity concerns associated with cyanide-based reagents. masterorganicchemistry.comstackexchange.com |
| Catalytic Hydrogenation (H₂/Catalyst) | Hydrogen gas in the presence of a metal catalyst (e.g., Palladium, Platinum, Nickel) is a powerful method for reducing imines. This method is widely used in industrial applications. wikipedia.orgyoutube.com |
Nucleophilic Reactivity of the Amine Group
The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile. libretexts.orglibretexts.org This allows it to attack electron-deficient centers, leading to the formation of new carbon-nitrogen or other heteroatom-nitrogen bonds.
As a nucleophile, this compound can react with electrophiles like alkyl halides in a nucleophilic substitution reaction (typically SN2). ucalgary.ca This process, known as N-alkylation, forms a new carbon-nitrogen bond. For example, reaction with methyl iodide would yield N-methyl-1-(4-ethylphenyl)hexan-1-amine.
However, a significant challenge with the direct alkylation of primary amines is the lack of selectivity. wikipedia.org The secondary amine product is often more nucleophilic than the starting primary amine, causing it to compete for the alkyl halide. masterorganicchemistry.com This leads to over-alkylation, resulting in a mixture of the secondary amine, the tertiary amine (N,N-dimethyl-1-(4-ethylphenyl)hexan-1-amine), and even the quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org For this reason, reductive amination is often the preferred method for synthesizing secondary amines in a more controlled manner. masterorganicchemistry.com
One of the most characteristic reactions of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. wikipedia.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netchemistrysteps.com The reaction is reversible and typically catalyzed by a mild acid. libretexts.org
The reaction rate is highly pH-dependent. In strongly acidic solutions, the amine nucleophile is protonated and becomes non-nucleophilic, slowing the reaction. In neutral or basic solutions, the protonation of the carbonyl and the elimination of the hydroxyl group in the intermediate are slow. Consequently, the reaction is fastest at a weakly acidic pH of approximately 4 to 5. chemistrysteps.comlibretexts.org
The mechanism proceeds through several distinct steps, as detailed in the table below.
| Step | Description |
| 1. Nucleophilic Attack | The lone pair on the nitrogen of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.orgucalgary.ca |
| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate known as a carbinolamine or hemiaminal. researchgate.netucalgary.ca |
| 3. Protonation of Hydroxyl Group | The oxygen of the carbinolamine's hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orgucalgary.ca |
| 4. Elimination of Water | The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion. chemistrysteps.comucalgary.ca |
| 5. Deprotonation | A base (such as water or another amine molecule) removes the final proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst. libretexts.orgucalgary.ca |
Electrophilic Aromatic Substitution on the Ethylphenyl Moiety
The ethylphenyl group of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The attached aminoalkyl group significantly influences the reactivity and regioselectivity of these substitutions. The amino group is a potent activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609). wikipedia.orgchemistrysteps.com This activation stems from the ability of the nitrogen's lone pair of electrons to be delocalized into the aromatic π-system, thereby stabilizing the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. chemistrysteps.comlibretexts.org
The aminoalkyl substituent is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to this group. wikipedia.orgchemistrysteps.com In the case of this compound, the para position is already occupied by the ethyl group. Therefore, electrophilic substitution is expected to occur primarily at the ortho positions relative to the aminoalkyl substituent.
However, the strong activating nature of the amino group can sometimes lead to challenges, such as polysubstitution and side reactions. libretexts.org For instance, direct nitration or halogenation of anilines can be difficult to control and may result in oxidation of the aromatic ring. libretexts.org To mitigate these issues, the reactivity of the amino group is often modulated by converting it into an amide through acylation. This transformation to an acetamido group still directs ortho and para, but it is less activating, allowing for more controlled monosubstitution. libretexts.org The protecting acetyl group can later be removed via hydrolysis to regenerate the amine. libretexts.org
Common electrophilic aromatic substitution reactions that could be applied to the ethylphenyl moiety of this compound (or its N-acetylated derivative) include:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) onto the aromatic ring, often using a halogen in the presence of a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst. However, Friedel-Crafts reactions are often incompatible with the presence of an amino group due to the reaction of the amine with the Lewis acid catalyst. chemistrysteps.com This limitation can be overcome by using the N-acetylated form of the amine.
The general mechanism for these reactions involves the initial attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate. This is the rate-determining step. libretexts.org In a subsequent fast step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. libretexts.org
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound (after N-acetylation and subsequent deprotection where applicable)
| Reaction | Reagents | Predicted Major Product |
| Nitration | 1. Acetic anhydride2. HNO₃, H₂SO₄3. H₃O⁺ | 1-(2-Nitro-4-ethylphenyl)hexan-1-amine |
| Bromination | 1. Acetic anhydride2. Br₂, FeBr₃3. H₃O⁺ | 1-(2-Bromo-4-ethylphenyl)hexan-1-amine |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-ethyl-benzenesulfonic acid derivative |
Exploration of Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly efficient and atom-economical. As a primary amine, this compound is a suitable candidate for several important MCRs, most notably the Ugi and Passerini reactions.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction between a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. organic-chemistry.orgwikipedia.org This reaction is exceptionally versatile for the synthesis of α-aminoacyl amide derivatives, which are peptide-like structures. rsc.org The reaction is typically exothermic and proceeds rapidly upon the addition of the isocyanide. wikipedia.org
When this compound is used as the amine component, the reaction would proceed as follows:
Imine Formation: The primary amine, this compound, condenses with the aldehyde or ketone to form an imine.
Protonation and Nucleophilic Attack: The carboxylic acid protonates the imine, forming an iminium ion. The isocyanide then acts as a nucleophile, attacking the iminium ion.
Addition of Carboxylate: The resulting nitrilium ion is then attacked by the carboxylate anion.
Mumm Rearrangement: The intermediate undergoes an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, to yield the final stable α-aminoacyl amide product. wikipedia.org
The diversity of the final product can be readily achieved by varying the other three components (the carbonyl compound, carboxylic acid, and isocyanide).
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. rsc.orgwikipedia.org While the classic Passerini reaction does not directly involve a primary amine, a variation known as the Ugi-three-component reaction (U-3CR) can be considered, which involves an amine, a carbonyl compound, and an isocyanide. researchgate.net
However, the more direct involvement of a primary amine like this compound is seen in the broader context of isocyanide-based multicomponent reactions (IMCRs) that build upon the principles of the Passerini and Ugi reactions. For instance, in the Ugi reaction, the primary amine is a crucial starting material.
Table 2: Potential Multicomponent Reaction Products with this compound
| Reaction | Components | General Product Structure |
| Ugi Reaction | This compound, Aldehyde (R¹CHO), Carboxylic Acid (R²COOH), Isocyanide (R³NC) | α-Acylaminoamide |
| Imine-based MCRs (e.g., Mannich-type) | This compound, Aldehyde, Enolizable carbonyl compound | β-Amino carbonyl compound |
The participation of this compound in these multicomponent reactions highlights its utility as a building block for the rapid generation of complex molecules with potential applications in medicinal chemistry and materials science. The structural diversity of the products is vast, depending on the specific combination of reactants employed. organic-chemistry.orgrsc.org
Advanced Spectroscopic and Analytical Characterization of 1 4 Ethylphenyl Hexan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
The ¹H and ¹³C NMR spectra provide the primary data for assigning the molecular skeleton. The expected chemical shifts for 1-(4-Ethylphenyl)hexan-1-amine in a standard solvent like deuterated chloroform (B151607) (CDCl₃) are predicted based on the distinct electronic environments of its constituent protons and carbons.
The ¹H NMR spectrum is expected to show characteristic signals for the ethylphenyl group and the hexylamine (B90201) chain. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring would appear as a pair of doublets. The ethyl group protons would present as a quartet and a triplet, while the long hexyl chain protons would appear as a series of multiplets, with the terminal methyl group showing a distinct triplet.
The ¹³C NMR spectrum complements the proton data, with signals corresponding to each unique carbon atom in the molecule. The aromatic region would display four signals, two for the protonated carbons and two for the quaternary carbons. The aliphatic region would contain signals for the benzylic methine, the ethyl group carbons, and the six carbons of the hexyl chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift increments and data from analogous compounds.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic-H (ortho to ethyl) | ~7.15 ppm (d, 2H) | ~128.0 ppm |
| Aromatic-H (meta to ethyl) | ~7.25 ppm (d, 2H) | ~127.5 ppm |
| Aromatic-C (ipso, C-CH) | - | ~139.0 ppm |
| Aromatic-C (ipso, C-CH₂) | - | ~143.0 ppm |
| Benzylic-CH | ~3.9 ppm (t, 1H) | ~58.0 ppm |
| NH₂ | ~1.8 ppm (br s, 2H) | - |
| Ethyl-CH₂ | ~2.65 ppm (q, 2H) | ~28.5 ppm |
| Ethyl-CH₃ | ~1.25 ppm (t, 3H) | ~15.5 ppm |
| Hexyl-CH₂ (α) | ~1.5 ppm (m, 2H) | ~39.0 ppm |
| Hexyl-CH₂ (β) | ~1.4 ppm (m, 2H) | ~26.0 ppm |
| Hexyl-CH₂ (γ) | ~1.3 ppm (m, 2H) | ~31.8 ppm |
| Hexyl-CH₂ (δ) | ~1.3 ppm (m, 2H) | ~22.6 ppm |
| Hexyl-CH₃ (ε) | ~0.9 ppm (t, 3H) | ~14.1 ppm |
To confirm the assignments from one-dimensional spectra and establish connectivity, a suite of two-dimensional (2D) NMR experiments is employed. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons in the ethyl group (CH₂↔CH₃) and along the hexyl chain (benzylic-CH↔α-CH₂↔β-CH₂↔γ-CH₂↔δ-CH₂↔ε-CH₃). It would also confirm the coupling between the ortho and meta protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom. It provides an unambiguous correlation between the ¹H and ¹³C assignments, for instance, confirming that the triplet at ~0.9 ppm corresponds to the carbon at ~14.1 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is critical for assembling the molecular fragments. nih.gov Key correlations would include the benzylic proton to the ipso- and ortho-aromatic carbons, and the protons of the ethyl group's methylene (B1212753) to the aromatic carbon it is attached to.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum would show correlations between the benzylic proton and the ortho-protons of the phenyl ring, confirming their spatial proximity.
The benzylic carbon in this compound is a chiral center, meaning the compound exists as a pair of enantiomers. In a standard achiral NMR solvent, these enantiomers are indistinguishable. To analyze the stereochemistry, such as determining the enantiomeric excess of a sample, a chiral environment must be introduced. researchgate.net
This can be accomplished by using a chiral derivatizing agent, such as Mosher's acid, to convert the enantiomeric amines into a mixture of diastereomers. These diastereomers have different physical properties and will exhibit distinct signals in both ¹H and ¹³C NMR spectra. oup.com The integration of these separate signals allows for the quantification of each enantiomer in the original mixture. Furthermore, the protons in a methylene group adjacent to a stereocenter are diastereotopic and are expected to show different chemical shifts and couplings, a phenomenon that can be analyzed to provide further stereochemical insights. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
In GC-MS, the compound is vaporized and separated on a gas chromatography column before being introduced into the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a high-energy technique that causes extensive fragmentation.
The molecular ion (M⁺•) for this compound (formula C₁₄H₂₃N) would be observed at an m/z of 205. The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu This cleavage results in the formation of a stable, nitrogen-containing cation.
Two primary alpha-cleavage pathways are possible:
Loss of a pentyl radical (•C₅H₁₁): This is the most probable fragmentation, as it results in a resonance-stabilized benzylic iminium ion. This fragment would be observed at m/z 134 and is expected to be the base peak in the spectrum.
Loss of an ethylphenyl radical (•C₈H₉): Cleavage of the bond between the benzylic carbon and the aromatic ring would yield a fragment at m/z 100.
Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Predicted Ion Structure | Fragmentation Pathway |
| 205 | [C₁₄H₂₃N]⁺• | Molecular Ion (M⁺•) |
| 176 | [C₁₂H₁₈N]⁺ | M - C₂H₅ (Loss of ethyl group) |
| 134 | [C₉H₁₂N]⁺ | Alpha-cleavage (Loss of •C₅H₁₁) |
| 105 | [C₈H₉]⁺ | Ethylphenyl cation |
| 100 | [C₆H₁₄N]⁺ | Alpha-cleavage (Loss of •C₈H₉) |
LC-MS is well-suited for the analysis of less volatile or thermally labile compounds. Using soft ionization techniques like electrospray ionization (ESI), the primary ion observed is typically the protonated molecule [M+H]⁺. gassnova.no
For this compound, ESI in positive ion mode would produce a strong signal at m/z 206. High-Resolution Mass Spectrometry (HRMS) can measure this mass with very high precision. rsc.org The calculated exact mass of the [M+H]⁺ ion (C₁₄H₂₄N⁺) is 206.1903. An experimental HRMS measurement confirming this value provides unequivocal evidence for the compound's elemental composition.
Elucidation of Fragmentation Pathways
The fragmentation pathways of this compound under electron ionization mass spectrometry (EI-MS) can be predicted based on the established fragmentation patterns of aliphatic and aromatic amines. The primary fragmentation process is anticipated to be the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. This is a highly favored pathway for amines as it results in the formation of a resonance-stabilized iminium cation.
For this compound, the most significant α-cleavage event would be the loss of the pentyl radical (•C₅H₁₁). This cleavage yields a stable iminium cation with a predicted mass-to-charge ratio (m/z) of 120. This fragment, [C₈H₁₀NH₂]⁺, is expected to be the base peak in the mass spectrum due to its stability.
Other potential fragmentation pathways include:
Loss of Ammonia (B1221849): Cleavage of the C-N bond can lead to the loss of an ammonia molecule (NH₃), although this is generally less favorable than α-cleavage.
Fragmentation of the Alkyl Chain: The hexyl group may undergo fragmentation, leading to a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.
Benzylic Cleavage: Fragmentation can occur at the benzylic position of the ethyl group on the aromatic ring, leading to the loss of a methyl radical (•CH₃) to form a stable secondary benzylic cation.
Tropylium (B1234903) Ion Formation: Aromatic compounds often rearrange upon ionization to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This would involve cleavage of the bond between the chiral carbon and the aromatic ring, followed by rearrangement.
| Predicted Fragment Ion | Structure | Predicted m/z | Fragmentation Pathway |
| Iminium Cation (Base Peak) | [CH(NH₂)(C₆H₄CH₂CH₃)]⁺ | 120 | α-Cleavage (Loss of •C₅H₁₁) |
| Tropylium-type Ion | [C₈H₉]⁺ | 105 | Cleavage beta to the ring |
| Tropylium Ion | [C₇H₇]⁺ | 91 | Rearrangement of the ethylphenyl group |
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the spectrum would be characterized by absorptions corresponding to the primary amine group, the aromatic ring, and the aliphatic chains.
As a primary amine (R-NH₂), the compound is expected to exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.comlibretexts.orgorgchemboulder.com One band corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode. orgchemboulder.com Other key vibrations for the amine group include the N-H scissoring (bending) vibration around 1580-1650 cm⁻¹ and a broad N-H wagging absorption between 665-910 cm⁻¹. orgchemboulder.comvscht.cz
The presence of the 4-ethylphenyl group would be confirmed by several characteristic peaks. Aromatic C-H stretching vibrations typically appear as weak to medium bands just above 3000 cm⁻¹. vscht.cz Aromatic C=C in-ring stretching vibrations produce a series of absorptions in the 1450-1600 cm⁻¹ region. vscht.cz Aliphatic C-H stretching from the hexyl and ethyl groups will result in strong absorptions in the 2850-2960 cm⁻¹ range. vscht.cz
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium |
| Primary Amine (N-H) | Scissoring (Bend) | 1580 - 1650 | Medium to Strong |
| Primary Amine (N-H) | Wagging | 665 - 910 | Broad, Strong |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
| Aromatic C-H | Stretch | 3010 - 3100 | Weak to Medium |
| Aromatic C=C | In-ring Stretch | 1450 - 1600 | Medium, Sharp |
| Aliphatic C-N | Stretch | 1020 - 1250 | Medium |
Raman spectroscopy provides vibrational data that is complementary to FT-IR. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong signals in Raman spectra.
For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric "ring breathing" mode of the para-disubstituted benzene ring would be particularly prominent. C-H stretching vibrations, both aromatic and aliphatic, would also be visible. While N-H stretching vibrations are observable in Raman spectra, they are often weaker than in IR. ias.ac.in The C-C backbone stretching of the alkyl chains would also contribute to the spectrum. In some cases, particularly in surface-enhanced Raman spectroscopy (SERS), the signals from the amino group can be significantly enhanced, providing detailed information about its interaction with surfaces. acs.orgacs.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the 4-ethylphenyl chromophore. The benzene ring contains π electrons that can be excited to higher energy π* orbitals.
Based on analogous compounds like ethylbenzene (B125841) and phenethylamine, the spectrum is expected to show two absorption bands corresponding to π→π* transitions. aatbio.comacs.org
An intense band, analogous to the E₂-band of benzene, is expected at a wavelength around 210-220 nm.
A weaker band with fine structure, analogous to the B-band of benzene, is anticipated in the 250-270 nm region. acs.org The absorption maximum for ethylbenzene is reported around 262 nm. aatbio.com
Additionally, the primary amine group possesses a pair of non-bonding (n) electrons on the nitrogen atom. These electrons can be excited to an anti-bonding sigma orbital (σ). This n→σ transition typically occurs at shorter wavelengths, usually below 200 nm, and has a low molar absorptivity.
| Electronic Transition | Chromophore | Expected λₘₐₓ (nm) |
| π → π | 4-Ethylphenyl Ring | ~ 210 - 220 |
| π → π | 4-Ethylphenyl Ring | ~ 250 - 270 |
| n → σ* | Amine (C-N-H) | < 200 |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles for the entire molecule. This would confirm the connectivity and reveal the preferred conformation of the hexyl chain and the orientation of the ethylphenyl group in the solid state.
Stereochemistry: As the C1 carbon is a chiral center, crystallography would determine the relative and absolute stereochemistry within the crystal lattice.
Crystal Packing: The analysis would reveal how individual molecules are arranged in the unit cell. A key feature to investigate would be intermolecular hydrogen bonding. The N-H protons of the primary amine group can act as hydrogen bond donors, while the nitrogen lone pair can act as an acceptor, leading to the formation of networks (e.g., chains or dimers) that stabilize the crystal structure. Van der Waals interactions between the alkyl chains and π-stacking interactions between the aromatic rings would also be elucidated.
While no public crystallographic data for this specific compound is available, such an analysis would be crucial for understanding its solid-state properties.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. Both gas and liquid chromatography are applicable.
Gas Chromatography (GC): Due to its volatility, the compound can be analyzed by GC. However, primary amines can exhibit poor peak shape (tailing) due to interactions with active sites on the column. labrulez.com To mitigate this, specialized columns deactivated with a base such as potassium hydroxide (B78521) (KOH) are often used. labrulez.com Alternatively, derivatization of the amine group, for instance with heptafluorobutyric anhydride (B1165640), can be employed to create a less polar, more volatile derivative with improved chromatographic behavior. publisso.de A flame ionization detector (FID) or a mass selective detector (MSD) would be suitable for detection.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile method for the analysis of this compound.
Stationary Phase: A reversed-phase C18 or C8 column is typically used for separating compounds of this polarity.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be employed, likely in a gradient elution mode.
Detection: The 4-ethylphenyl group provides a chromophore suitable for UV detection at wavelengths around 210 nm or 260 nm. For higher sensitivity and selectivity, pre-column or post-column derivatization with a fluorogenic reagent (e.g., o-phthalaldehyde, OPA) followed by fluorescence detection can be used. acs.org Liquid chromatography coupled with mass spectrometry (LC-MS) would provide both separation and structural confirmation. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a premier technique for the analysis of pharmaceutical compounds and organic molecules due to its high resolution, sensitivity, and adaptability. nih.govhelsinki.fi For a chiral compound like this compound, HPLC is particularly crucial for both achiral purity assessment and enantiomeric separation.
Achiral Analysis: Reverse-phase HPLC is commonly employed to determine the purity of the compound and to quantify it in various matrices. The nonpolar nature of the hexyl chain and the ethylphenyl group makes it well-suited for separation on C8 or C18 columns. Detection is typically achieved using a UV detector, leveraging the aromatic ring's chromophore. Method development often involves optimizing the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, to achieve a sharp, symmetrical peak with an optimal retention time.
Chiral Separation: Since this compound possesses a chiral center at the carbon atom bonded to the amine group, separating its enantiomers is critical. Chiral HPLC is the most effective technique for this purpose. yakhak.org This is often accomplished using chiral stationary phases (CSPs) that create a diastereomeric interaction with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are highly effective for resolving chiral amines. yakhak.org Normal-phase chromatography, using mobile phases like hexane (B92381)/2-propanol, is frequently used with these columns. yakhak.orgphenomenex.com
| Parameter | Achiral (Reverse-Phase) | Chiral (Normal-Phase) |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid | n-Hexane:2-Propanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 220 nm |
| Temperature | Ambient (25 °C) | Ambient (25 °C) |
| Expected Outcome | Single peak for purity assessment | Two baseline-resolved peaks for enantiomers |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds. Due to the basic and polar nature of the amine group, direct analysis of primary and secondary amines like this compound can be challenging, often resulting in poor peak shape (tailing) due to interaction with the stationary phase. labrulez.comresearchgate.net
To overcome these challenges, two main strategies are employed: derivatization or the use of specialized columns. Derivatization involves converting the polar amine group into a less polar, more volatile derivative. Common derivatizing agents include trifluoroacetic anhydride (TFA) or silylating agents. researchgate.netnih.gov This approach improves chromatographic performance and detection limits.
Alternatively, specialized capillary columns designed for amine analysis can be used. These columns have deactivated surfaces or are coated with basic compounds (e.g., KOH) to minimize adsorptive interactions. labrulez.com When coupled with a mass spectrometer (GC-MS), this technique provides definitive structural information and serves as a powerful tool for identification. nih.govmdpi.com The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the hexyl chain and cleavage at the benzylic position.
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Derivatizing Agent | Trifluoroacetic anhydride (TFA) |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | Initial 100 °C, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective method used for monitoring reaction progress, checking compound purity, and determining appropriate solvent systems for column chromatography. orgchemboulder.com For this compound, a silica (B1680970) gel plate (a polar stationary phase) is typically used.
The separation is based on the compound's polarity. The mobile phase, a mixture of solvents, moves up the plate via capillary action. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the silica and have lower Rf values. ualberta.cautoronto.ca The basic amine group provides a moderate degree of polarity.
The choice of eluent is critical for achieving good separation. A common approach is to use a mixture of a nonpolar solvent, such as hexane or toluene, and a more polar solvent, like ethyl acetate (B1210297) or methanol. sigmaaldrich.com By varying the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to achieve an optimal Rf value, typically between 0.3 and 0.7. ualberta.ca Visualization of the spot can be achieved using a UV lamp (due to the aromatic ring) or by staining with an appropriate agent like potassium permanganate (B83412) or ninhydrin.
| Mobile Phase (Solvent System) | Polarity | Expected Rf Value | Observation |
|---|---|---|---|
| 100% Hexane | Very Low | ~0.05 | Compound remains at the baseline due to strong interaction with the polar stationary phase. |
| Hexane:Ethyl Acetate (9:1) | Low | ~0.25 | Good mobility and an ideal Rf for separation and analysis. orgchemboulder.com |
| Hexane:Ethyl Acetate (7:3) | Medium | ~0.50 | Increased mobility; useful if other, less polar impurities are present. |
| 100% Ethyl Acetate | High | ~0.80 | Compound moves close to the solvent front, providing poor separation from nonpolar compounds. |
Computational Chemistry and Theoretical Studies on 1 4 Ethylphenyl Hexan 1 Amine
Density Functional Theory (DFT) Investigations of Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It provides valuable insights into molecular geometry, reactivity, and spectroscopic properties by approximating the electron density of a system. For a molecule like 1-(4-Ethylphenyl)hexan-1-amine, DFT calculations can elucidate the fundamental aspects of its chemical behavior.
Geometry optimization is a fundamental computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. The flexible hexyl chain and the ethyl group attached to the phenyl ring allow for numerous possible conformers. Computational methods can identify the lowest-energy conformers, which are the most likely to be present under experimental conditions. In studies of similar phenyl-containing structures, it has been found that bulky groups tend to orient themselves to minimize steric hindrance, often adopting pseudo-equatorial positions in cyclic-like arrangements to achieve stability nih.gov. The analysis would identify the most stable orientations of the hexylamine (B90201) side chain relative to the ethylphenyl ring.
Table 1: Illustrative Geometrical Parameters from DFT Calculations for Similar Aromatic Amines This table presents typical bond lengths and angles that would be determined for this compound through geometry optimization.
| Parameter | Typical Calculated Value (Å or °) |
| C-C (aromatic) | 1.39 - 1.41 Å |
| C-N | ~1.36 Å |
| C-H | 1.08 - 1.10 Å |
| C-C-C (aromatic) | ~120° |
| H-N-H | ~107° |
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. dntb.gov.uamaterialsciencejournal.orgmdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. dntb.gov.ua Conversely, a small gap indicates a molecule is more reactive. For this compound, the electron-rich ethylphenyl ring and the lone pair on the nitrogen atom would significantly influence the energy and distribution of these orbitals. The HOMO is expected to be localized primarily on the aromatic ring and the amine group, indicating these are the primary sites for electrophilic attack researchgate.net.
Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors This table provides example values for FMO analysis based on studies of analogous aromatic compounds. These descriptors help quantify the chemical reactivity.
| Parameter | Definition | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.9 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.6 eV dntb.gov.ua |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 0.9 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.8 eV |
| Chemical Softness (S) | 1 / (2η) | 0.18 eV-1 |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive behavior. dntb.gov.ua The MEP map displays regions of varying electrostatic potential on the electron density surface.
Red Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, this region would be concentrated around the nitrogen atom of the amine group due to its lone pair of electrons.
Blue Regions: Indicate positive electrostatic potential, electron-deficient areas, and are prone to nucleophilic attack. These regions would be found around the hydrogen atoms of the amine group and the aromatic ring.
Green Regions: Represent neutral or weakly polarized areas.
Analysis of the MEP surface provides a clear picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of intermolecular interactions researchgate.netresearchgate.net.
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.
Vibrational Frequencies (IR Spectroscopy): Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically multiplied by a scaling factor (commonly around 0.96) to improve agreement with experimental data researchgate.net.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT to calculate NMR chemical shifts (¹H and ¹³C) mdpi.comicm.edu.plnih.gov. These theoretical predictions are invaluable for assigning signals in experimental NMR spectra, especially for complex molecules with overlapping peaks mdpi.combohrium.com. The accuracy of these predictions depends on the chosen functional and basis set, with typical mean absolute errors being around 0.4 ppm for ¹H shifts and 4 ppm for ¹³C shifts researchgate.net.
Table 3: Typical Accuracy of DFT-Predicted NMR Chemical Shifts This table illustrates the expected accuracy when comparing calculated NMR shifts to experimental data for organic molecules.
| Nucleus | Typical Mean Absolute Error (MAE) |
| ¹H | ~0.4 ppm researchgate.net |
| ¹³C | ~4.0 ppm researchgate.net |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Beyond static molecular properties, quantum chemical calculations can be employed to explore the dynamics of chemical reactions, providing a detailed understanding of reaction pathways and kinetics.
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. It represents a saddle point on the potential energy surface. Locating and characterizing transition states is crucial for understanding reaction mechanisms and calculating activation energies, which determine the reaction rate.
For a reaction involving this compound, such as N-alkylation or acylation, computational methods could be used to:
Identify Reactant and Product Structures: Optimize the geometries of the starting materials and final products.
Locate the Transition State: Search for the saddle point connecting reactants and products.
Verify the Transition State: Confirm that the structure is a true transition state by performing a frequency calculation. A genuine transition state has exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.
By determining the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be calculated, providing critical insight into the reaction's feasibility and speed nih.gov. While no specific studies on this molecule are available, this methodology is standard for elucidating reaction mechanisms in organic chemistry nih.gov.
Energetic Profiles and Reaction Pathways
There is a notable absence of specific research detailing the energetic profiles and reaction pathways for this compound. Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate the thermodynamics and kinetics of chemical reactions. These studies typically involve mapping the potential energy surface to identify transition states, intermediates, and the activation energies required for specific transformations. However, searches for such analyses applied to this compound did not yield specific studies or data.
Molecular Modeling and Simulation Approaches
While molecular modeling and simulation are critical tools in modern chemistry, specific applications to this compound are not found in the reviewed literature.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are employed to understand the dynamic behavior of molecules, including how they change shape over time (conformational sampling). These simulations can reveal the most stable conformations and the flexibility of different parts of a molecule. Despite the utility of MD, no specific studies reporting conformational sampling for this compound were identified.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to predict the properties and biological activities of chemical compounds based on their molecular structure. These studies are common for broad classes of compounds like phenethylamines, to which this compound belongs. Research in this area often aims to develop models that can predict the activity of new derivatives. nih.govnih.gov
However, the available literature on QSPR/QSAR of phenethylamine derivatives does not specifically include this compound in its datasets or analyses. biomolther.orgresearchgate.net Therefore, no specific predictive models or data related to its properties could be found.
Applications of 1 4 Ethylphenyl Hexan 1 Amine in Synthetic Chemistry and Materials Science
Role as a Key Intermediate in Complex Organic Synthesis
Primary amines are fundamental to the synthesis of a vast array of organic compounds, and 1-(4-ethylphenyl)hexan-1-amine is no exception. Its primary amine group can readily undergo a variety of reactions, such as N-alkylation, acylation, and condensation, to form more complex structures. These reactions are cornerstones of synthetic organic chemistry, enabling the construction of molecules with potential applications in pharmaceuticals and agrochemicals.
The synthesis of secondary and tertiary amines is a common transformation. For instance, this compound can be reacted with various alkyl halides or undergo reductive amination with aldehydes and ketones to yield N-substituted derivatives. A general representation of such a transformation is the reaction with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.
A plausible synthetic route starting from this compound to a more complex tertiary amine is outlined below:
| Reactant A | Reactant B | Product | Reaction Type |
| This compound | Benzaldehyde | N-benzyl-1-(4-ethylphenyl)hexan-1-amine | Reductive Amination |
| N-benzyl-1-(4-ethylphenyl)hexan-1-amine | Methyl iodide | N-benzyl-N-methyl-1-(4-ethylphenyl)hexan-1-amine | N-Alkylation |
Furthermore, the chiral nature of this compound makes it a valuable precursor for the asymmetric synthesis of enantiomerically pure compounds. Chiral amines are frequently employed as resolving agents or as chiral auxiliaries to control the stereochemistry of subsequent reactions.
Utility as a Building Block for Diversified Chemical Scaffolds
The structure of this compound provides a scaffold that can be elaborated into a variety of heterocyclic systems, which are prevalent in medicinal chemistry. The primary amine can participate in cyclization reactions with appropriate bifunctional reagents to form rings of various sizes and compositions.
For example, reaction with a β-dicarbonyl compound could lead to the formation of a substituted dihydropyridine (B1217469) or a related heterocyclic core. Similarly, condensation with diketones or their equivalents can be a pathway to pyrrole (B145914) or other five-membered heterocyclic derivatives. The presence of the 4-ethylphenyl group can influence the electronic and steric properties of the resulting scaffolds, potentially modulating their biological activity. Research has shown that primary amines can be functionalized to create valuable oxazine (B8389632) derivatives.
The following table illustrates potential heterocyclic scaffolds that could be synthesized from this compound:
| Reagent | Resulting Scaffold | Potential Application |
| 1,3-Diketone | Substituted Dihydropyridine | Calcium Channel Blockers |
| γ-Diketone | Substituted Pyrrole | Anti-inflammatory Agents |
| Phthalic Anhydride (B1165640) | Phthalimide Derivative | Intermediates in Synthesis |
Applications in the Development of Fine Chemicals, Dyes, and Pigments
The aromatic ring in this compound can be a target for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. These functionalized derivatives can serve as precursors to a wide range of fine chemicals. For instance, nitration of the aromatic ring, followed by reduction of the nitro group, would yield a diamine derivative, a common building block in polymer and dye chemistry.
In the realm of dyes and pigments, primary aromatic amines are classical starting materials for the synthesis of azo dyes through diazotization followed by coupling with a suitable aromatic partner. The 4-ethylphenyl group in this compound could be diazotized and coupled with a variety of naphthol or aniline (B41778) derivatives to produce a range of colored compounds. The long alkyl chain might enhance the solubility of the resulting dye in nonpolar media, making it potentially useful for specific applications like inks or plastics coloration.
A hypothetical synthesis of an azo dye is presented below:
| Step | Reagents | Intermediate/Product |
| 1. Diazotization | This compound, NaNO₂, HCl | 4-(1-aminohexyl)phenyldiazonium chloride |
| 2. Azo Coupling | N,N-dimethylaniline | 4-((4-(dimethylamino)phenyl)diazenyl)phenyl)hexan-1-amine |
Functionalization for Materials Science Applications
The functional groups present in this compound make it a candidate for the synthesis of novel materials. The primary amine can be used to functionalize surfaces or polymer backbones. For example, it could be grafted onto a polymer chain to introduce specific properties, such as hydrophobicity (due to the hexyl and ethylphenyl groups) and a site for further chemical modification (the amine).
The amine group can also react with isocyanates to form urea (B33335) linkages, which are fundamental to the structure of polyureas, a class of polymers with a wide range of applications. Similarly, reaction with acyl chlorides or anhydrides can lead to the formation of polyamides. The structure of this compound, with its combination of a rigid aromatic core and a flexible aliphatic chain, could impart interesting liquid crystalline or self-assembling properties to the resulting polymers or materials. Research has demonstrated the functionalization of carbon nanotubes with amine derivatives, suggesting a potential role for this compound in the development of novel composite materials.
| Functionalization Reaction | Resulting Material Class | Potential Properties |
| Reaction with Diisocyanates | Polyureas | Elastomeric, High-Strength |
| Reaction with Diacyl Chlorides | Polyamides | High Thermal Stability |
| Grafting onto Polymer Surfaces | Modified Polymers | Altered Surface Energy, Adhesion |
Future Perspectives and Emerging Research Directions for 1 4 Ethylphenyl Hexan 1 Amine
The scientific inquiry into arylalkylamines continues to evolve, driven by their significance as structural motifs in medicinal chemistry and material science. Within this class, 1-(4-Ethylphenyl)hexan-1-amine stands as a compound of interest, prompting exploration into more advanced and efficient methodologies for its synthesis and characterization. Future research is poised to focus on several key areas, including the development of sustainable synthetic pathways, sophisticated analysis of its stereoisomers, the application of computational tools for designing novel analogs, and the exploration of new catalytic reactions. These research avenues promise to unlock the full potential of this molecule and its derivatives.
Q & A
Q. What are the recommended synthetic routes for 1-(4-Ethylphenyl)hexan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : Reductive amination is a viable approach, using ketone precursors (e.g., 4-ethylphenyl hexan-1-one) with ammonia or alkylamines. Evidence from similar arylcyclohexylamines suggests using noble metal catalysts (e.g., Pd/C) under hydrogen gas for efficient reduction . For optimization, monitor reaction progress via NMR to track amine formation (e.g., characteristic peaks at δ 2.96 ppm for NH groups) and adjust catalyst loading or temperature to suppress side products like over-reduced alcohols. Solvent selection (e.g., methanol) and stoichiometric ratios of reducing agents (e.g., NaBH4) are critical for yield improvement .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Assign peaks for the ethylphenyl group (aromatic protons at δ 6.5–7.5 ppm) and hexyl chain (δ 0.8–1.6 ppm for CH2/CH3 groups) .
- Mass Spectrometry : Confirm molecular weight (predicted ~217.35 g/mol) via ESI-MS or GC-MS.
- HPLC : Assess purity using a C18 column with UV detection at λmax ~255 nm, referencing standards from similar amines .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) during powder handling .
- Storage : Keep in a cool, dry place (<25°C) under inert gas (N2/Ar) to prevent oxidation.
- Waste Disposal : Neutralize amine residues with dilute HCl before disposal in designated organic waste containers .
Advanced Research Questions
Q. How can computational tools predict feasible synthetic pathways for novel derivatives of this compound?
- Methodological Answer : Retrosynthesis algorithms (e.g., Reaxys, Pistachio) can propose routes by fragmenting the target molecule into commercially available precursors. For example, AI models prioritize reductive amination or nucleophilic substitution based on bond dissociation energies and steric accessibility. Validate predictions with DFT calculations (e.g., Gibbs free energy of intermediates) to assess thermodynamic feasibility .
Q. What strategies resolve contradictions in biological activity data for arylalkylamines like this compound?
- Methodological Answer :
- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO) to identify cell-specific effects.
- Metabolic Stability Tests : Use liver microsomes to evaluate if discrepancies arise from rapid degradation in vitro vs. in vivo .
- Structural Analog Comparison : Compare binding affinities with analogs (e.g., N-methyl-4-propylcyclohexan-1-amine) to isolate substituent effects .
Q. How can researchers design experiments to probe the mechanism of action of this compound in neurological systems?
- Methodological Answer :
- Receptor Binding Assays : Screen against GPCR panels (e.g., serotonin/dopamine receptors) using radioligand displacement (IC50 determination).
- Electrophysiology : Patch-clamp recordings on neuronal cultures to measure ion channel modulation (e.g., K+ or Na+ currents).
- Behavioral Models : Test locomotor activity in zebrafish or rodent models, correlating results with pharmacokinetic data (e.g., brain-plasma ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
